2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one 2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one Ro18-5362 is the less active prodrug of Ro 18-5364. Even at concentrations as high as 0.1 mM Ro 18-5362 fails to affect significantly (H++K+)-ATPase activity and associated proton translocation.
Brand Name: Vulcanchem
CAS No.: 101387-97-7
VCID: VC0006980
InChI: InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
SMILES: CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Molecular Formula: C₂₂H₂₅N₃O₂S
Molecular Weight: 395.5 g/mol

2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one

CAS No.: 101387-97-7

Inhibitors

VCID: VC0006980

Molecular Formula: C₂₂H₂₅N₃O₂S

Molecular Weight: 395.5 g/mol

2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one - 101387-97-7

CAS No. 101387-97-7
Product Name 2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Molecular Formula C₂₂H₂₅N₃O₂S
Molecular Weight 395.5 g/mol
IUPAC Name 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Standard InChI InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
Standard InChIKey RUTMNCYLHDVUCJ-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Canonical SMILES CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Description Ro18-5362 is the less active prodrug of Ro 18-5364. Even at concentrations as high as 0.1 mM Ro 18-5362 fails to affect significantly (H++K+)-ATPase activity and associated proton translocation.
Synonyms Ro18-5362
Reference [1]. Sigrist-Nelson K, et al. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase. Eur J Biochem. 1987 Jul 15;166(2):453-9.[2]. Sigrist-Nelson K, et al. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides. FEBS Lett. 1986 Mar 3;197(1-2):187-91.
PubChem Compound 9865473
Last Modified Nov 11 2021
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